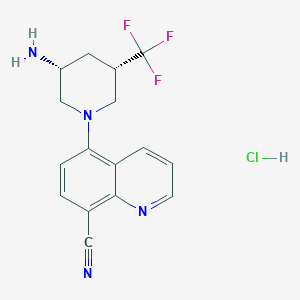

Enpatoran hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZGHQWGHDMRP-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of M5049 (Enpatoran): A Novel TLR7/8 Inhibitor for Autoimmune Diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M5049, also known as enpatoran, is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), endosomal receptors that recognize single-stranded RNA.[1][2] Aberrant activation of these receptors is implicated in the pathogenesis of various autoimmune diseases, including lupus, making them a compelling therapeutic target.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of M5049, intended for researchers, scientists, and drug development professionals in the field of immunology and pharmacology.

Introduction: Targeting TLR7 and TLR8 in Autoimmunity

Toll-like receptors 7 and 8 are key players in the innate immune system, recognizing viral single-stranded RNA and triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.[1][4] In autoimmune diseases like systemic lupus erythematosus (SLE), endogenous RNA molecules can aberrantly activate TLR7 and TLR8, leading to chronic inflammation and tissue damage.[1][4] TLR7 is primarily expressed in B cells and plasmacytoid dendritic cells, while TLR8 is found in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells.[5] The dual inhibition of both TLR7 and TLR8 is hypothesized to offer a broader and more effective therapeutic approach than targeting either receptor alone.[3]

Discovery and Preclinical Development of M5049

M5049 emerged from a medicinal chemistry campaign aimed at identifying dual inhibitors of TLR7 and TLR8 with drug-like properties.[3] The development of small molecule inhibitors for these targets has historically been challenging.[3]

Mechanism of Action

Structural studies have revealed that M5049 acts as an antagonist by binding to and stabilizing the human TLR8 dimer in its inactive, resting state.[2] This prevents the binding of TLR8 ligands, thereby blocking downstream signaling.[2] A similar mechanism of action is proposed for its inhibition of TLR7.[2] M5049 is a competitive and reversible inhibitor.[5] It effectively blocks the activation of both the NF-κB and IRF pathways downstream of TLR7 and TLR8.[2]

In Vitro Potency and Selectivity

M5049 demonstrates potent and selective inhibition of TLR7 and TLR8 in a variety of cellular assays. It effectively blocks the effects of synthetic ligands like R848 and natural endogenous RNA ligands such as microRNA and Alu RNA.[1][3]

| Assay System | Target | Ligand | Readout | IC50 (nM) | Reference |

| HEK293 cells | Human TLR7 | R848 | NF-κB-luciferase | 11.1 | [6][7] |

| HEK293 cells | Human TLR8 | R848 | NF-κB-luciferase | 24.1 | [6][7] |

| Human PBMCs | TLR7/8 | R848 | IL-6 production | 35 - 45 | [7] |

| Human PBMCs | TLR7/8 | miR-122 | IL-6 production | 35 - 45 | [7] |

| Human PBMCs | TLR7/8 | Let7c RNA | IL-6 production | 35 - 45 | [7] |

| Human PBMCs | TLR7/8 | Alu RNA | IL-6 production | 35 - 45 | [7] |

M5049 shows high selectivity for TLR7 and TLR8, with no significant activity against other TLRs, including TLR3, TLR4, and TLR9.[2][7]

Preclinical Pharmacokinetics

M5049 exhibits favorable pharmacokinetic properties in multiple preclinical species, including high oral bioavailability.

| Species | Administration | Dose (mg/kg) | T1/2 (h) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) | Reference |

| Mouse | IV | 1.0 | 1.4 | 1.4 | 2.7 | - | [7] |

| Mouse | Oral | 1.0 | - | - | - | 100 | [7] |

| Rat | IV | 1.0 | 5.0 | 1.2 | 8.7 | - | [7] |

| Rat | Oral | 1.0 | - | - | - | 87 | [7] |

| Dog | IV | 1.0 | 13 | 0.59 | 5.7 | - | [7] |

| Dog | Oral | 1.0 | - | - | - | 84 | [7] |

In Vivo Efficacy in Murine Lupus Models

M5049 demonstrated significant efficacy in suppressing disease development in the BXSB-Yaa and IFN-α accelerated NZB/W F1 mouse models of lupus.[4] Treatment with M5049 led to improved survival and reductions in proteinuria, autoantibody levels, and the interferon gene signature.[8] Interestingly, M5049 showed greater potency in these disease models than what would be predicted from its in vitro potency and pharmacokinetic/pharmacodynamic properties, which may be due to its preferential accumulation in tissues.[1][3]

Clinical Development of Enpatoran (M5049)

Enpatoran has progressed into clinical trials for autoimmune diseases, primarily focusing on cutaneous lupus erythematosus (CLE) and systemic lupus erythematosus (SLE).

Phase 1 Studies in Healthy Volunteers

A Phase 1 study in healthy participants evaluated single and multiple ascending oral doses of enpatoran. The study found that enpatoran was well-tolerated at doses up to 200 mg.[3][9] The pharmacokinetic parameters were linear and dose-proportional across the tested range.[9] The study also demonstrated exposure-dependent inhibition of ex vivo-stimulated interleukin-6 (IL-6) secretion, confirming target engagement.[9]

Phase 2 WILLOW Study (NCT05162586)

The WILLOW study is a Phase 2, randomized, double-blind, placebo-controlled, basket trial designed to evaluate the efficacy and safety of enpatoran in patients with CLE and SLE.[8][10] The study utilized a unique design with two cohorts.

-

Cohort A: Focused on patients with CLE or SLE with an active lupus rash, with the primary endpoint being the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) score.[10]

-

Cohort B: Focused on patients with active SLE, with the primary endpoint being the BILAG-Based Composite Lupus Assessment (BICLA) response.[11]

Key Results from the WILLOW Study:

-

Cohort A (CLE/SLE with rash): This cohort met its primary endpoint, demonstrating a statistically significant dose-response relationship in the improvement of CLASI-A scores at Week 16.[12] At Week 24, a high percentage of patients receiving enpatoran achieved a CLASI-50 response (≥50% improvement from baseline).[12] Treatment also led to a rapid reduction in the interferon gene signature score.[10]

-

Cohort B (SLE): This cohort did not meet its primary endpoint of a dose-response relationship for BICLA response at Week 24.[11][13] However, in a prespecified subpopulation of patients with active skin disease, higher BICLA response rates were observed with enpatoran compared to placebo.[13]

Overall, enpatoran was well-tolerated with a manageable safety profile in the WILLOW study.[10][13]

Experimental Protocols

TLR7/8 Reporter Gene Assay in HEK293 Cells

-

Cell Line: HEK293 cells stably co-transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.

-

Methodology:

-

Seed cells in 96-well plates and allow to adhere overnight.

-

Pre-incubate cells with various concentrations of M5049 or vehicle control for 1-2 hours.

-

Stimulate cells with a TLR7/8 agonist (e.g., R848) at a concentration that induces a submaximal response (EC80).

-

Incubate for 18-24 hours.

-

Measure reporter gene activity (luciferase or SEAP) using a commercially available kit and a luminometer or spectrophotometer.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cytokine Production Assay in Human PBMCs

-

Sample: Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Methodology:

-

Plate PBMCs in 96-well plates.

-

Pre-treat cells with a serial dilution of M5049 or vehicle for 1 hour.

-

Stimulate with a TLR7/8 ligand (e.g., R848, ssRNA) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Determine IC50 values from the dose-response curves.

-

In Vivo Pharmacodynamic Assay in Mice

-

Animals: C57BL/6 or other suitable mouse strain.

-

Methodology:

-

Administer M5049 or vehicle control to mice via oral gavage at various doses.

-

At a specified time post-dose (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of the TLR7/8 agonist R848.

-

Collect blood samples at a time point corresponding to the peak cytokine response (e.g., 2-4 hours post-challenge).

-

Measure plasma cytokine levels (e.g., IL-6, IFN-α) by ELISA.

-

Determine the dose-dependent inhibition of cytokine production.

-

Visualizations

Caption: M5049 inhibits TLR7/8 signaling by stabilizing the inactive receptor dimer.

Caption: The streamlined workflow for the discovery and development of M5049.

Conclusion

M5049 (enpatoran) is a novel, potent, and selective dual TLR7/8 inhibitor that has demonstrated a promising therapeutic profile for the treatment of autoimmune diseases, particularly lupus. Its unique mechanism of action, favorable preclinical data, and encouraging results in clinical trials for cutaneous manifestations of lupus highlight its potential as a first-in-class oral therapy. Further clinical development will be crucial to fully elucidate its efficacy and safety in broader patient populations with autoimmune diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. [PDF] Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ard.bmj.com [ard.bmj.com]

- 9. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Merck KGaA’s lupus drug fails in SLE cohort of Phase II trial [clinicaltrialsarena.com]

- 12. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]

- 13. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]

Enpatoran Hydrochloride: A Technical Guide for Researchers

For Research Use Only

Abstract

Enpatoran hydrochloride (also known as M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As a small molecule antagonist, it is under investigation for its potential therapeutic applications in autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). This compound modulates the innate immune response by blocking the signaling pathways activated by the recognition of single-stranded RNA (ssRNA) by TLR7 and TLR8. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical pharmacology of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Enpatoran is a quinoline derivative with a complex stereochemistry that is crucial for its biological activity. The hydrochloride salt form is commonly used in research and development.

Table 1: Chemical Identity of Enpatoran and this compound

| Identifier | Enpatoran (Free Base) | This compound |

| IUPAC Name | 5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile[1] | 5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile hydrochloride |

| CAS Number | 2101938-42-3[1][2] | 2101945-93-9[3] |

| Molecular Formula | C₁₆H₁₅F₃N₄[1][2][4] | C₁₆H₁₅F₃N₄·HCl |

| Molecular Weight | 320.31 g/mol [2][4][5] | 356.77 g/mol |

| SMILES | N#CC(C=C1)=C(N=CC=C2)C2=C1N3C--INVALID-LINK--C--INVALID-LINK--C3[3][6] | [H]Cl.N#CC(C=C1)=C(N=CC=C2)C2=C1N3C--INVALID-LINK--C--INVALID-LINK--C3[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP (XLogP3-AA) | 2.7 (Computed for free base) | PubChem |

| Solubility | Soluble in DMSO (18 mg/mL)[6] | Selleck Chemicals |

Mechanism of Action

This compound is a selective dual antagonist of TLR7 and TLR8, which are endosomal pattern recognition receptors that recognize single-stranded RNA. The activation of these receptors is a key driver of the innate immune response and is implicated in the pathophysiology of certain autoimmune diseases. By binding to TLR7 and TLR8, Enpatoran prevents the recruitment of the adaptor protein MyD88, thereby inhibiting the downstream signaling cascade.[7]

This blockade of the MyD88-dependent pathway prevents the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). Consequently, the production of pro-inflammatory cytokines and type I interferons, which are central to the inflammatory processes in autoimmune diseases, is suppressed.

In Vitro Pharmacology

This compound has demonstrated potent and selective inhibition of TLR7 and TLR8 in cellular assays. The half-maximal inhibitory concentrations (IC₅₀) have been determined in human embryonic kidney (HEK293) cells engineered to express these receptors.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | IC₅₀ (nM) |

| TLR7 | HEK293 | 11.1[3] |

| TLR8 | HEK293 | 24.1[3] |

Representative Experimental Protocol: TLR7/8 Inhibition Assay

The following is a representative protocol for determining the IC₅₀ of a TLR7/8 inhibitor in HEK293 cells.

Objective: To quantify the inhibitory effect of this compound on TLR7 and TLR8 activation in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

TLR7/8 agonist (e.g., R848).

-

This compound.

-

SEAP detection reagent.

-

96-well cell culture plates.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Seeding: Seed the HEK293-TLR7 or -TLR8 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Add the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: After a pre-incubation period with the inhibitor, add the TLR7/8 agonist R848 to the wells to stimulate the receptors. Include an unstimulated control.

-

Incubation: Incubate the plate for a specified period (e.g., 16-24 hours) to allow for SEAP expression.

-

Detection: Measure the SEAP activity in the cell culture supernatant according to the manufacturer's instructions for the detection reagent.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated and unstimulated controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Pharmacokinetics

The pharmacokinetic properties of Enpatoran have been evaluated in preclinical species and in human clinical trials.

Table 4: Preclinical Pharmacokinetic Parameters of Enpatoran

| Species | Route | Half-life (t₁/₂) (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Oral Bioavailability (%) |

| Mouse | IV | 1.4 | 1.4 | 2.7 | 100 |

| Rat | IV | 5.0 | 1.2 | 8.7 | 87 |

| Dog | IV | 13 | 0.59 | 5.7 | 84 |

Data from MedChemExpress

In a Phase 1 study in healthy human participants, Enpatoran was well-tolerated, and its pharmacokinetic parameters were found to be linear and dose-proportional across the evaluated dose range.

Representative Experimental Protocol: Preclinical Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a preclinical animal model (e.g., rats).

Materials:

-

Male Wistar rats (or other appropriate strain).

-

This compound.

-

Dosing vehicle (e.g., a solution suitable for oral and intravenous administration).

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Group: Administer a single dose of this compound via tail vein injection.

-

Oral (PO) Group: Administer a single dose of this compound by oral gavage.

-

-

Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and at various times post-dose such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

-

Bioanalysis: Quantify the concentration of Enpatoran in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software. Calculate oral bioavailability by comparing the AUC from the oral and IV groups.

Clinical Development

This compound is currently in clinical development for the treatment of systemic lupus erythematosus and cutaneous lupus erythematosus. Phase 1 and Phase 2 clinical trials have been conducted to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in both healthy volunteers and patient populations.

Conclusion

This compound is a promising novel therapeutic candidate that selectively targets TLR7 and TLR8, key drivers of innate immunity. Its mechanism of action, involving the inhibition of pro-inflammatory cytokine and type I interferon production, makes it a compelling molecule for the treatment of autoimmune diseases. The data presented in this technical guide provide a comprehensive overview of its chemical and pharmacological properties to support further research and development efforts.

Disclaimer: This document is intended for research and informational purposes only. This compound is an investigational compound and is not approved for any clinical use.

References

- 1. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]

- 2. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 3. invivogen.com [invivogen.com]

- 4. lifetechindia.com [lifetechindia.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Enpatoran Hydrochloride: A Technical Guide to its Function as a Dual TLR7/8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpatoran hydrochloride (M5049) is a potent, orally bioavailable small molecule that functions as a selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases, most notably systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[4][5] this compound inhibits the downstream signaling pathways of these receptors, leading to a reduction in the production of pro-inflammatory cytokines and autoantibodies.[6] This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols for foundational studies are also presented to facilitate further research and development.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR7 and TLR8 are expressed in the endosomes of various immune cells, including B lymphocytes and myeloid cells, where they detect ssRNA. Upon activation, they trigger signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, as well as the activation of adaptive immunity.

In autoimmune diseases such as SLE, the dysregulation of TLR7 and TLR8 signaling by self-derived nucleic acids contributes to chronic inflammation and autoantibody production. Therefore, the inhibition of these receptors presents a promising therapeutic strategy. This compound has emerged as a potential first-in-class oral therapy that selectively targets both TLR7 and TLR8.[5][6]

Mechanism of Action

This compound competitively binds to TLR7 and TLR8, preventing the binding of their natural and synthetic ligands. This blockade inhibits the recruitment of the adaptor protein MyD88 and the subsequent activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and interferon regulatory factor (IRF) pathways. The net effect is a reduction in the transcription and secretion of key pro-inflammatory mediators, such as interleukin-6 (IL-6) and IFN-α.

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of TLR7 and TLR8 in cell-based assays.

| Receptor | Cell Line | IC50 (nM) | Reference |

| Human TLR7 | HEK293 | 11.1 | [1][7] |

| Human TLR8 | HEK293 | 24.1 | [1][7] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable with a moderate half-life.

| Species | Administration | Half-life (T½) (hours) | Reference |

| Mouse | Intravenous (1.0 mg/kg) | 1.4 | [7] |

| Rat | Intravenous (1.0 mg/kg) | 5.0 | [7] |

| Dog | Intravenous (1.0 mg/kg) | 13 | [7] |

Clinical Efficacy (Phase 2 WILLOW Study)

The Phase 2 WILLOW study (NCT05162586) evaluated the efficacy of this compound in patients with CLE and SLE with active lupus rash.[5]

| Treatment Group (twice daily) | CLASI-A Score Improvement (Week 16) | CLASI-50 Response Rate (Week 24) | CLASI-70 Response Rate (Week 24) | Reference |

| Placebo | - | 38.5% | 11.5% | [6] |

| Enpatoran 25 mg | Dose-dependent improvement (p=0.0002) | Up to 91.3% (across all doses) | Up to 60.9% (across all doses) | [6] |

| Enpatoran 50 mg | Dose-dependent improvement (p=0.0002) | Up to 91.3% (across all doses) | Up to 60.9% (across all doses) | [6] |

| Enpatoran 100 mg | Dose-dependent improvement (p=0.0002) | Up to 91.3% (across all doses) | Up to 60.9% (across all doses) | [6] |

Experimental Protocols

In Vitro TLR7/8 Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound using HEK-Blue™ TLR7 and TLR8 reporter cell lines.

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)

-

DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™, HEK-Blue™ Selection (InvivoGen)

-

This compound

-

R848 (TLR7/8 agonist, InvivoGen)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Cell Culture: Culture HEK-Blue™ cells according to the manufacturer's instructions.

-

Cell Seeding: Seed cells in 96-well plates at a density of ~5 x 10^4 cells/well and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells.

-

Pre-incubation: Incubate the plates for 1 hour at 37°C.

-

Agonist Stimulation: Add a pre-determined concentration of R848 to the wells to stimulate the TLR7/8 receptors.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

SEAP Detection: Add QUANTI-Blue™ Solution to the wells and incubate for 1-3 hours.

-

Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

In Vivo Lupus Mouse Model Study

This protocol provides a general outline for evaluating the efficacy of this compound in a lupus mouse model, such as the IFN-α-accelerated NZB/W model.

Materials:

-

NZB/W F1 mice

-

Adenovirus expressing IFN-α (Ad-IFNα)

-

This compound

-

Vehicle for oral administration

-

Urine collection apparatus

-

ELISA kits for anti-dsDNA antibodies

-

Materials for kidney histology

Protocol:

-

Disease Induction: At a pre-determined age (e.g., 8-10 weeks), inject female NZB/W mice with Ad-IFNα to accelerate lupus development.[1][5]

-

Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, different doses of this compound).

-

Drug Administration: Administer this compound or vehicle orally, for example, once or twice daily for a specified duration (e.g., 8-12 weeks).

-

Monitoring:

-

Proteinuria: Monitor urine protein levels weekly or bi-weekly.

-

Survival: Record survival rates throughout the study.

-

-

Endpoint Analysis:

-

Autoantibodies: At the end of the study, collect blood and measure serum levels of anti-dsDNA antibodies by ELISA.[5]

-

Kidney Histology: Harvest kidneys, fix in formalin, and embed in paraffin. Stain kidney sections with H&E and PAS to assess glomerulonephritis.

-

-

Data Analysis: Compare the different treatment groups in terms of proteinuria development, survival, autoantibody levels, and kidney pathology scores.

Conclusion

This compound is a promising novel therapeutic agent for autoimmune diseases driven by TLR7 and TLR8 activation. Its potent and selective dual inhibitory activity, favorable preclinical pharmacokinetic profile, and demonstrated efficacy in reducing disease activity in patients with lupus underscore its potential as a valuable treatment option. The detailed experimental protocols provided in this guide are intended to support further research into the function and application of this compound. Continued investigation, including ongoing and future clinical trials, will be crucial in fully elucidating the therapeutic benefits of this compound.

References

- 1. Interferon alpha Accelerates Murine SLE in a T Cell Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interferon-α accelerates murine systemic lupus erythematosus in a T cell-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (NZW × BXSB) F1 male mice: An unusual, severe and fatal mouse model of lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | IFNα Inducible Models of Murine SLE [frontiersin.org]

Enpatoran Hydrochloride: A Deep Dive into Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran hydrochloride (M5049) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[1][3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), making them attractive therapeutic targets.[2][4] This technical guide provides a comprehensive overview of the target binding, selectivity, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Mechanism of Action

Enpatoran functions as a competitive and reversible inhibitor of both TLR7 and TLR8. Structural studies have indicated that enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, thereby preventing the binding of TLR8 ligands.[1] A similar mechanism of action is proposed for its inhibition of TLR7.[1] By blocking the activation of these receptors, enpatoran inhibits downstream signaling pathways, including the NF-κB and IRF pathways, which in turn reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and type I interferons (IFN-α).[1]

Target Binding Affinity and Potency

Enpatoran demonstrates potent inhibition of both human TLR7 and TLR8. The half-maximal inhibitory concentrations (IC50) have been determined in various in vitro cellular systems.

| Target | Cell Line | Ligand/Stimulus | IC50 (nM) | Reference |

| Human TLR7 | HEK293 | R848 | 11.1 | [5] |

| Human TLR8 | HEK293 | R848 | 24.1 | [5] |

| Human TLR7/8 | Human PBMCs | miR-122, Let7c RNA, Alu RNA, R848 | 35 - 45 (for IL-6 inhibition) | [5] |

Selectivity Profile

A critical attribute of a therapeutic candidate is its selectivity for the intended targets over other related and unrelated proteins. Enpatoran has been shown to be highly selective for TLR7 and TLR8.

| Off-Target | Assay System | Activity | Reference |

| TLR3 | HEK293 Reporter Assay | Inactive | [5] |

| TLR4 | HEK293 Reporter Assay | Inactive | [5] |

| TLR9 | HEK293 Reporter Assay | Inactive | [1][5] |

| Kinase Panel | In vitro kinase activity assays | Good selectivity | [6] |

Experimental Protocols

In Vitro Assays

This assay is used to determine the potency of enpatoran in inhibiting TLR7 and TLR8 signaling in a controlled cellular environment.

-

Cell Line: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen). These are HEK293 cells stably co-transfected with the human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1]

-

Protocol:

-

Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate and incubate overnight.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a TLR7/8 agonist, such as R848 (resiquimod), at a concentration that elicits a sub-maximal response.

-

Incubate for 16-24 hours to allow for SEAP expression.

-

Measure SEAP activity in the cell supernatant using a spectrophotometer at 620-655 nm after the addition of a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Calculate the IC50 value by plotting the percentage of inhibition of SEAP activity against the log concentration of enpatoran.

-

This assay assesses the functional activity of enpatoran in a more physiologically relevant setting using primary human immune cells.

-

Sample: Freshly isolated human PBMCs or whole blood from healthy donors.

-

Protocol:

-

For PBMCs, isolate the cells from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Plate PBMCs or dilute whole blood in a 96-well plate.

-

Pre-treat the cells with a dose range of this compound for 1-2 hours.

-

Stimulate the cells with a TLR7/8 agonist (e.g., R848) or endogenous ligands like ssRNA.

-

Incubate for 18-24 hours.

-

Collect the supernatant and measure the concentration of cytokines, such as IL-6 and IFN-α, using a suitable immunoassay method like ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).

-

Determine the IC50 values for the inhibition of each cytokine.

-

In Vivo Models

These spontaneous and induced mouse models of lupus are used to evaluate the in vivo efficacy of enpatoran in a disease context.

-

Animal Models:

-

BXSB-Yaa: Male mice of this strain carry the Yaa (Y-linked autoimmune accelerator) locus, which leads to a lupus-like disease characterized by autoantibody production and glomerulonephritis.[6]

-

IFN-α-accelerated NZB/W: NZB/W F1 female mice are genetically predisposed to lupus. The disease can be accelerated and synchronized by administering an adenovirus expressing IFN-α.[6]

-

-

Protocol:

-

Disease Induction (for IFN-α-accelerated NZB/W model): Administer adenovirus-IFN-α to induce disease.

-

Treatment: Once disease is established (e.g., presence of proteinuria), administer this compound orally at various doses (e.g., 1-30 mg/kg) daily. A vehicle control group is also included.

-

Monitoring: Monitor disease progression by measuring parameters such as:

-

Proteinuria: Assessed weekly using urine test strips.

-

Autoantibody Titers: Measured from serum samples at regular intervals using ELISA (e.g., for anti-dsDNA and anti-Sm/RNP antibodies).

-

Kidney Histopathology: At the end of the study, kidneys are collected, sectioned, and stained (e.g., with H&E and PAS) to assess glomerulonephritis.

-

Survival: Monitor and record survival rates in each treatment group.

-

-

Data Analysis: Compare the disease parameters between the enpatoran-treated groups and the vehicle control group to determine the efficacy of the compound.

-

Visualizations

Caption: Simplified TLR7/8 signaling pathway and the inhibitory action of enpatoran.

Caption: General experimental workflow for in vitro characterization of enpatoran.

Conclusion

This compound is a potent and highly selective dual inhibitor of TLR7 and TLR8. Its mechanism of action, involving the stabilization of the inactive receptor conformation, effectively blocks downstream inflammatory signaling. The comprehensive in vitro and in vivo data demonstrate its potential as a therapeutic agent for autoimmune diseases driven by the aberrant activation of these receptors. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate and characterize the activity of enpatoran and other TLR7/8 modulators.

References

- 1. invivogen.com [invivogen.com]

- 2. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. discovery-of-m5049-a-novel-selective-toll-like-receptor-7-8-inhibitor-for-treatment-of-autoimmunity - Ask this paper | Bohrium [bohrium.com]

M5049 (Enpatoran): A Technical Guide to a Novel TLR7/8 Inhibitor for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

M5049, also known as enpatoran, is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), currently under investigation for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Aberrant activation of TLR7 and TLR8 by endogenous nucleic acids is a key driver in the pathogenesis of these conditions, leading to the production of type I interferons and other pro-inflammatory cytokines. M5049 represents a promising therapeutic strategy by directly targeting this upstream driver of autoimmune inflammation. This technical guide provides a comprehensive overview of M5049, including its mechanism of action, in vitro and in vivo pharmacology, and clinical trial data. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in the field of autoimmune disease.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), leading to the activation of downstream signaling pathways that culminate in the production of inflammatory cytokines and type I interferons. In autoimmune diseases like lupus, self-derived nucleic acids can aberrantly activate these receptors, perpetuating a cycle of inflammation and tissue damage.

M5049 is a small molecule inhibitor designed to block the activation of both TLR7 and TLR8.[1] Its dual inhibitory activity is thought to provide a more comprehensive suppression of the pathogenic inflammatory pathways in autoimmune diseases compared to targeting either receptor alone.[2]

Mechanism of Action

M5049 functions as a direct antagonist of TLR7 and TLR8. Structural studies have indicated that M5049 binds to and stabilizes the dimeric form of the TLR8 receptor, preventing the conformational changes required for ligand binding and subsequent signal transduction.[1] A similar mechanism is proposed for its inhibition of TLR7. By blocking the activation of these receptors, M5049 effectively inhibits the downstream signaling cascades mediated by MyD88, leading to the reduced activation of the transcription factors NF-κB and IRF7. This, in turn, suppresses the production of key inflammatory mediators, including type I interferons (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2]

Signaling Pathway

The following diagram illustrates the TLR7/8 signaling pathway and the point of intervention by M5049.

Caption: M5049 inhibits TLR7/8 signaling, blocking downstream activation of NF-κB and IRF7.

In Vitro Pharmacology

M5049 has demonstrated potent and selective inhibition of TLR7 and TLR8 in a variety of in vitro assays.

Data Presentation

| Assay Type | Cell Line | Ligand/Stimulus | Readout | M5049 IC50 (nM) | Reference |

| TLR7 Reporter Assay | HEK293 | R848 | SEAP | 11.1 | [1] |

| TLR8 Reporter Assay | HEK293 | R848 | SEAP | 24.1 | [1] |

| Cytokine Production | Human PBMCs | R848 | IL-6 | 35-45 | [1] |

| Cytokine Production | Human Whole Blood | R848 | IL-6 | 120 | [1] |

Experimental Protocols

This assay utilizes HEK-293 cells stably co-transfected with a human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and the appropriate selection antibiotics (Zeocin™ and Blasticidin).

-

Assay Procedure:

-

Seed HEK-Blue™ cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-incubate the cells with varying concentrations of M5049 for 1 hour.

-

Stimulate the cells with a TLR7/8 agonist, such as R848 (1 µg/mL), for 24 hours.

-

Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™ (InvivoGen) by measuring absorbance at 620-655 nm.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for the HEK-Blue™ TLR7/8 reporter assay.

In Vivo Pharmacology

M5049 has demonstrated efficacy in preclinical models of lupus, effectively reducing disease-associated pathology.

Data Presentation

| Animal Model | Dosing Regimen | Key Findings | Reference |

| NZB/W F1 Mice | Prophylactic and therapeutic | Reduced proteinuria, decreased anti-dsDNA antibody titers, improved kidney histology | [3][4] |

| BXSB-Yaa Mice | Prophylactic and therapeutic | Reduced splenomegaly, decreased autoantibody production, improved glomerulonephritis | [5] |

Experimental Protocols

This is a spontaneous model of lupus where female mice develop autoantibodies and immune complex-mediated glomerulonephritis.

-

Animals: Female NZB/W F1 mice.

-

Treatment: Begin prophylactic treatment at a young age (e.g., 8-10 weeks) or therapeutic treatment after disease onset (e.g., proteinuria detection). Administer M5049 or vehicle control daily via oral gavage.

-

Disease Monitoring:

-

Proteinuria: Monitor weekly using urine test strips (e.g., Albustix®). Score on a scale of 0 to 4+.[6]

-

Anti-dsDNA Antibodies: Collect serum periodically and measure anti-dsDNA IgG levels by ELISA.

-

Histopathology: At the end of the study, harvest kidneys, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, interstitial inflammation, and vasculitis. Score kidney pathology based on a standardized system.[5][6]

-

Caption: Experimental workflow for the NZB/W F1 lupus mouse model.

Clinical Development

M5049 (enpatoran) has progressed to Phase II clinical trials for the treatment of SLE and CLE. The WILLOW study (NCT05162586) is a key trial evaluating the efficacy and safety of enpatoran in these patient populations.[7][8]

WILLOW Study (Phase II)

-

Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[8]

-

Population: Patients with active SLE or CLE.[8]

-

Endpoints:

-

Key Results:

-

Cohort A (CLE): Met its primary endpoint, demonstrating a statistically significant improvement in CLASI-A scores compared to placebo.[9]

-

Cohort B (SLE): While the primary endpoint of a dose-response on BICLA was not met, prespecified subgroup analyses showed encouraging trends in patients with high disease activity and significant skin involvement.[11]

-

Safety: Enpatoran was generally well-tolerated with a safety profile consistent with previous studies.[11]

-

Conclusion

M5049 (enpatoran) is a promising novel oral therapy for autoimmune diseases driven by TLR7 and TLR8 activation. Its potent and selective dual inhibitory mechanism targets a key upstream pathway in the pathogenesis of lupus. Preclinical data have demonstrated its efficacy in relevant animal models, and Phase II clinical trial results in CLE are encouraging. Further investigation is warranted to fully elucidate the therapeutic potential of M5049 in a broader range of autoimmune conditions. The information provided in this technical guide is intended to support the ongoing research and development efforts in this important field.

References

- 1. chondrex.com [chondrex.com]

- 2. Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Enpatoran cuts Lupus rash – Medthority [medthority.com]

- 9. 2025-05-21 Positive Phase 2 Data for Enpatoran [emdserono.com]

- 10. The WILLOW Study With M5049 in SLE and CLE (SCLE and/or DLE) (WILLOW) [ctv.veeva.com]

- 11. EMD Serono Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [emdgroup.com]

Enpatoran Hydrochloride: A Technical Guide to its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran hydrochloride (also known as M5049) is a potent, orally bioavailable small molecule that acts as a dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[4][5] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[5][6] By selectively inhibiting these receptors, Enpatoran modulates downstream inflammatory pathways, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of Enpatoran's mechanism of action, its impact on innate immune signaling, and a summary of key preclinical and clinical findings.

Mechanism of Action

Enpatoran is a quinoline-derivative that functions as a highly selective inhibitor of both human TLR7 and TLR8.[1][6] Structural studies have indicated that Enpatoran binds to and stabilizes the dimeric form of TLR8 in its inactive state, thereby preventing the binding of TLR8 ligands.[6] A similar antagonistic mechanism is proposed for its action on TLR7.[6] This blockade of ligand binding prevents the conformational changes required for receptor activation and subsequent downstream signaling.

Specificity

Enpatoran demonstrates high selectivity for TLR7 and TLR8, with no significant activity against other endosomal Toll-like receptors such as TLR3 and TLR9.[2][6] This specificity is crucial for minimizing off-target effects and ensuring a targeted immunomodulatory response.

Role in Innate Immunity Signaling

TLR7 and TLR8 are primarily expressed in the endosomes of various immune cells, including B cells, plasmacytoid dendritic cells (pDCs), monocytes, and neutrophils.[7] Upon activation by ssRNA, they initiate distinct but overlapping signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

-

TLR7 activation strongly induces both the interferon regulatory factor (IRF) pathway, leading to the production of type I IFNs (e.g., IFN-α), and the nuclear factor-kappa B (NF-κB) pathway, which drives the expression of inflammatory cytokines like interleukin-6 (IL-6).[1][4][7]

-

TLR8 activation preferentially activates the NF-κB pathway, resulting in a robust production of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-α).[4][7]

Enpatoran, by inhibiting both TLR7 and TLR8, effectively blocks these downstream signaling pathways, leading to a reduction in the production of key inflammatory mediators.[1][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Enpatoran

| Target | Cell Line | Ligand | Measured Outcome | IC50 (nM) | Reference |

| Human TLR7 | HEK293 | R848 | NF-κB Reporter | 11.1 | [2][8] |

| Human TLR8 | HEK293 | R848 | NF-κB Reporter | 24.1 | [2][8] |

| Human PBMCs | miR-122 | IL-6 Production | 35-45 | [2][8] | |

| Human PBMCs | Let7c RNA | IL-6 Production | 35-45 | [2][8] | |

| Human PBMCs | Alu RNA | IL-6 Production | 35-45 | [2][8] | |

| Human PBMCs | R848 | IL-6 Production | 35-45 | [2][8] |

Table 2: Pharmacokinetic Properties of Enpatoran in Humans (Single Ascending Dose, Fasted State)

| Dose (mg) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) | Reference |

| 1 | 2.5 | 16.1 | 4.8 | [1] |

| 3 | 7.9 | 50.8 | 5.3 | [1] |

| 9 | 24.1 | 165 | 5.9 | [1] |

| 25 | 67.9 | 502 | 6.5 | [1] |

| 50 | 134 | 1050 | 7.1 | [1] |

| 100 | 271 | 2230 | 7.6 | [1] |

| 200 | 545 | 4870 | 8.2 | [1] |

Data presented as geometric means.

Table 3: Pharmacodynamic Effects of Enpatoran in Healthy Volunteers (Ex vivo stimulated cytokine secretion)

| Dose | Cytokine | Maximum Inhibition (%) | Time to Max Inhibition (h) | Reference |

| 200 mg (single dose) | IL-6 | ~100 | 2 | [1][9] |

| 25 mg BID (14 days) | IL-6 | >60 | N/A | [7] |

| 100 mg BID (14 days) | IL-6 | ~90 | N/A | [7] |

| 100 mg BID (14 days) | IFN-α | ~90 | N/A | [7] |

Experimental Protocols

TLR Activation and Inhibition Assay (HEK-Blue™ Reporter Cells)

This protocol describes a method to assess the inhibitory activity of Enpatoran on TLR7 and TLR8 activation using commercially available reporter cell lines.

-

Cell Culture:

-

Maintain HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) according to the manufacturer's instructions.

-

Culture cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selective antibiotics.

-

-

Assay Procedure:

-

Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in assay medium.

-

Pre-incubate the cells with the desired concentrations of Enpatoran or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with a known TLR7 agonist (e.g., R848 at 1 µg/mL) or TLR8 agonist (e.g., R848 at 5 µg/mL).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a detection reagent like QUANTI-Blue™ (InvivoGen).

-

Read the absorbance at 620-650 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TLR activation for each concentration of Enpatoran compared to the vehicle-treated, agonist-stimulated control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Ex Vivo Cytokine Release Assay (Human Whole Blood)

This protocol details the assessment of Enpatoran's effect on cytokine production in human whole blood, a key pharmacodynamic measure in clinical trials.[1]

-

Blood Collection:

-

Collect whole blood from subjects at specified time points before and after Enpatoran administration into sodium heparin tubes.

-

-

Stimulation:

-

Within 2 hours of collection, aliquot 1 mL of whole blood into TruCulture® tubes (Myriad RBM) containing a TLR7/8 agonist (e.g., R848) or a null control.

-

-

Incubation:

-

Incubate the tubes upright for 24 hours at 37°C.

-

-

Sample Processing:

-

Following incubation, use a plunger to separate the supernatant from the blood cells.

-

Centrifuge the tubes to pellet any remaining cells and collect the supernatant.

-

Store the supernatant at -80°C until analysis.

-

-

Cytokine Measurement:

-

Quantify the levels of IL-6 and IFN-α in the supernatant using a validated immunoassay, such as a Luminex-based multiplex assay or a high-sensitivity ELISA (e.g., Simoa®).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each post-dose time point relative to the pre-dose baseline.

-

In Vivo Murine Lupus Model (IFN-α-Accelerated NZB/W)

This protocol outlines an experimental design to evaluate the therapeutic efficacy of Enpatoran in a mouse model of lupus nephritis.[10]

-

Animal Model:

-

Use female NZB/W F1 mice, a spontaneous model of lupus.

-

-

Disease Acceleration:

-

At 8-10 weeks of age, inject mice intravenously on two consecutive days with an adenovirus encoding murine IFN-α to accelerate and synchronize disease onset.

-

-

Monitoring:

-

Monitor mice weekly for the development of proteinuria by measuring the urine protein-to-creatinine ratio (UPCR).

-

-

Treatment:

-

Once mice develop significant proteinuria (e.g., UPCR > 3 g/g), randomize them into treatment groups.

-

Administer Enpatoran (e.g., 10 mg/kg) or vehicle control orally once daily for a specified duration (e.g., 6 weeks).

-

-

Efficacy Endpoints:

-

Proteinuria: Measure UPCR weekly.

-

Survival: Monitor and record survival rates.

-

Histopathology: At the end of the study, collect kidneys for histological analysis and score for glomerulonephritis.

-

Immunological Parameters: Analyze splenocytes for changes in immune cell populations (e.g., plasma cells, activated T cells) by flow cytometry.

-

-

Data Analysis:

-

Compare the efficacy endpoints between the Enpatoran-treated and vehicle-treated groups using appropriate statistical methods.

-

Conclusion

This compound is a promising, first-in-class, oral dual inhibitor of TLR7 and TLR8 with a well-defined mechanism of action in the innate immune system. By potently and selectively blocking the activation of these key receptors, Enpatoran effectively reduces the production of pro-inflammatory cytokines and type I interferons that drive the pathology of autoimmune diseases such as lupus. Preclinical and early-phase clinical studies have demonstrated a favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting its continued development in later-phase clinical trials. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases.

References

- 1. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]

- 6. invivogen.com [invivogen.com]

- 7. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. POS0755 SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PHARMACODYNAMICS OF A SINGLE ORALLY ADMINISTERED DOSE OF ENPATORAN IN A PHASE I STUDY OF HEALTHY JAPANESE AND CAUCASIAN PARTICIPANTS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]

Enpatoran Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran hydrochloride (formerly M5049) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). TLR7 and TLR8 are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids. Aberrant activation of these receptors is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). By blocking TLR7 and TLR8 signaling, Enpatoran aims to modulate the innate and adaptive immune responses, thereby reducing the production of pro-inflammatory cytokines and autoantibodies that drive autoimmune pathology. This technical guide provides a detailed overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical development.

Mechanism of Action

This compound is a selective inhibitor of TLR7 and TLR8. Structural studies have indicated that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, which antagonizes the binding of TLR8 ligands. A similar mechanism of action is proposed for its inhibition of TLR7. This dual antagonism of TLR7 and TLR8 is believed to provide a broader and potentially more effective immunomodulatory effect than targeting either receptor alone, given their distinct and overlapping roles in immune cell activation.

Signaling Pathway

The activation of TLR7 and TLR8 by ssRNA ligands initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and type I interferons (e.g., IFN-α). Enpatoran, by blocking the initial ligand binding and receptor activation, effectively inhibits these downstream inflammatory responses.

In Vitro Pharmacology

Enpatoran has demonstrated potent and selective inhibition of TLR7 and TLR8 in various in vitro assays.

Table 1: In Vitro Potency of this compound

| Assay System | Target | IC50 (nM) | Reference |

| HEK293 cells | TLR7 | 11.1 | |

| HEK293 cells | TLR8 | 24.1 | |

| Human PBMCs | IL-6 production (stimulated by miR-122, Let7c RNA, Alu RNA, R848) | 35 - 45 |

Enpatoran is reported to be inactive against TLR3, TLR4, and TLR9, highlighting its selectivity.

Experimental Protocols

HEK293-Based TLR7/8 Inhibition Assay (Illustrative Protocol)

A common method for determining the IC50 of TLR inhibitors involves the use of Human Embryonic Kidney (HEK) 293 cells stably transfected to express the target TLR and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB inducible promoter.

Ex Vivo Cytokine Release Assay (Illustrative Protocol)

This assay assesses the ability of a compound to inhibit cytokine production in a more physiologically relevant system, such as human whole blood or peripheral blood mononuclear cells (PBMCs).

-

Sample Collection and Preparation: Whole blood is collected from healthy volunteers. For PBMC isolation, blood is processed using density gradient centrifugation.

-

Cell Culture: Whole blood or PBMCs are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of Enpatoran.

-

Stimulation: The TLR7/8 agonist, R848, is added to the cultures to stimulate cytokine production.

-

Incubation: The cultures are incubated for a specified period (e.g., 18-24 hours).

-

Cytokine Measurement: The concentration of cytokines, such as IL-6 and IFN-α, in the culture supernatant is measured using methods like ELISA or multiplex bead arrays.

In Vivo Pharmacology

Enpatoran has demonstrated efficacy in preclinical models of autoimmune disease. In mouse models of lupus (BXSB-Yaa and IFN-α accelerated NZB/W), Enpatoran was shown to suppress disease activity.

Pharmacokinetics

Enpatoran exhibits favorable pharmacokinetic properties, including good oral bioavailability across multiple species.

Table 2: Preclinical Pharmacokinetic Parameters of Enpatoran

| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) | T1/2 (h) |

| Mouse | 1.0 | Oral | 100 | 1.4 |

| Rat | 1.0 | Oral | 87 | 5.0 |

| Dog | 1.0 | Oral | 84 | 13 |

Data compiled from MedChemExpress product information sheet.

Table 3: Human Pharmacokinetic Parameters of Enpatoran

| Population | Dose | Tmax (h) | t1/2 (h) | Key Findings | Reference |

| Healthy Volunteers | Single and multiple oral doses up to 200 mg | 1 - 1.5 | - | Rapidly absorbed. PK parameters were linear and dose-proportional. Food slightly delayed absorption and lowered peak concentration. | |

| Patients with SLE/CLE | 25, 50, 100, 150 mg BID | 1 - 2 | 6 - 10 | PK profiles were consistent and dose-proportional across doses. |

Pharmacodynamics

The pharmacodynamic effects of Enpatoran have been evaluated in both healthy volunteers and patients with autoimmune diseases.

Table 4: Pharmacodynamic Effects of Enpatoran

| Population | Biomarker | Effect | Key Findings | Reference |

| Healthy Volunteers | Ex vivo stimulated IL-6 secretion | Inhibition | Exposure-dependent inhibition, with maximum inhibition at 200 mg. | |

| Patients with SLE/CLE | Interferon-gene signature (IFN-GS) scores | Reduction | Dose-dependent reduction. |

Clinical Development

Enpatoran is currently being investigated in clinical trials for the treatment of autoimmune diseases, primarily SLE and CLE.

Phase I Studies in Healthy Volunteers

A Phase I, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of Enpatoran in healthy participants. The study found that Enpatoran was well-tolerated at doses up to 200 mg, with no significant dose-limiting adverse events.

Phase Ib Study in Patients with SLE and CLE (NCT04647708)

Phase II WILLOW Study (NCT05162586)

The WILLOW study is a global, multicenter, randomized, placebo-controlled Phase II trial evaluating three doses of Enpatoran (25 mg, 50 mg, and 100 mg twice daily) versus placebo in patients with active SLE and CLE. The study is designed with two cohorts: Cohort A focusing on patients with CLE or SLE with active lupus rash, and Cohort B evaluating systemic disease activity in SLE patients.

-

Cohort A: Met its primary endpoint, demonstrating a dose-response relationship and a clinically meaningful improvement in the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) scores at Week 16.

-

Cohort B: While the primary endpoint of a dose-response relationship was not met, promising efficacy results were observed in prespecified subpopulations.

Conclusion

This compound is a promising, first-in-class, oral dual inhibitor of TLR7 and TLR8 with a well-defined mechanism of action. It has demonstrated a favorable pharmacokinetic and safety profile in early clinical development. The observed pharmacodynamic effects on biomarkers such as the interferon-gene signature, coupled with encouraging efficacy signals in patients with SLE and CLE, support its continued investigation as a potential novel therapeutic for autoimmune diseases driven by TLR7/8 overactivation. Further data from ongoing and future clinical trials will be crucial to fully establish its therapeutic potential.

Enpatoran Hydrochloride: A Technical Guide for Lupus Pathogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enpatoran hydrochloride (also known as M5049) is an investigational, orally administered, small-molecule dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[4][5] In the context of systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), aberrant activation of TLR7 and TLR8 by self-RNA is believed to be a critical driver of the autoimmune response, leading to the production of pro-inflammatory cytokines, including type I interferons (IFN), and the generation of autoantibodies.[4][5] By selectively targeting TLR7 and TLR8, Enpatoran aims to modulate these pathogenic pathways, offering a promising therapeutic strategy for lupus.[6][7] This technical guide provides an in-depth overview of Enpatoran's mechanism of action, summarizes key preclinical and clinical data, and details relevant experimental protocols for its study in the context of lupus pathogenesis.

Mechanism of Action: Targeting the TLR7/8 Pathway

This compound is a quinoline-derivative that functions as a potent and selective antagonist of both TLR7 and TLR8.[4] Structural studies have indicated that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, thereby preventing the binding of TLR8 ligands.[4] A similar antagonistic mechanism is proposed for its action on TLR7.[4] This dual inhibition is significant in lupus, as both TLR7 and TLR8 are implicated in the disease process. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, where its activation leads to the production of type I interferons and promotes autoantibody production.[8] TLR8 is mainly found in myeloid cells, such as monocytes and neutrophils, and its activation contributes to the production of pro-inflammatory cytokines.[8]

The downstream consequence of TLR7 and TLR8 inhibition by Enpatoran is the suppression of key signaling pathways, including the NF-κB and IRF pathways.[4] This leads to a reduction in the production of several pro-inflammatory cytokines implicated in lupus, most notably IFN-α and Interleukin-6 (IL-6).[5][8]

Quantitative Data Summary

In Vitro Potency

Enpatoran has demonstrated potent inhibition of TLR7 and TLR8 in various cell-based assays.

| Cell Line/System | Target | Ligand/Stimulus | Readout | IC50 (nM) | Reference |

| HEK293 cells | TLR7 | R848 | NF-κB Reporter | 11.1 | [1][3] |

| HEK293 cells | TLR8 | R848 | NF-κB Reporter | 24.1 | [1][3] |

| Human PBMCs | TLR7/8 | R848 | IL-6 Production | 35-45 | [3] |

| Human PBMCs | TLR7/8 | miR-122 | IL-6 Production | 35-45 | [3] |

| Human PBMCs | TLR7/8 | Let7c RNA | IL-6 Production | 35-45 | [3] |

| Human PBMCs | TLR7/8 | Alu RNA | IL-6 Production | 35-45 | [3] |

Clinical Efficacy (Phase II WILLOW Study)

The Phase II WILLOW study (NCT05162586) evaluated the efficacy and safety of Enpatoran in patients with CLE and SLE.

Cohort A: Patients with CLE or SLE with active lupus rash

| Endpoint | Placebo | Enpatoran (up to 100 mg BID) | Week | Reference |

| CLASI-50 Response Rate | 38.5% | up to 91.3% | 16 | [6][9] |

| CLASI-70 Response Rate | 11.5% | up to 60.9% | 16 | [6][9] |

CLASI-50/70: ≥50%/≥70% improvement from baseline in Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity score.

Cohort B: Patients with moderate to severe SLE

Although the primary endpoint of a statistically significant dose-response relationship on the BICLA at week 24 was not met, all Enpatoran-treated groups showed greater response rates than the placebo group.[10]

| Subpopulation | Endpoint | Placebo | Enpatoran | Week | Reference |

| Active Skin Disease (CLASI-A ≥8) | BICLA Response Rate | 31.7% | up to 58.6% | 24 | [11] |

| Active Skin Disease (CLASI-A ≥8) | CLASI-70 Response Rate | 26.8% | up to 60.5% | 24 | [10][11] |

BICLA: BILAG-based Composite Lupus Assessment.

Experimental Protocols

In Vitro Assays

3.1.1. TLR7/8 Reporter Gene Assay in HEK-Blue™ Cells

This assay is used to determine the inhibitory activity of Enpatoran on TLR7 and TLR8 signaling pathways leading to NF-κB activation.

-

Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

Seed HEK-Blue™ cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a TLR7/8 agonist, such as R848 (resiquimod), at a pre-determined optimal concentration.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™ (InvivoGen) and read the absorbance at 620-655 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Enpatoran.

-

3.1.2. Cytokine Production Assay in Human PBMCs

This assay assesses the effect of Enpatoran on cytokine production from primary human immune cells.

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Methodology:

-

Plate freshly isolated PBMCs in a 96-well plate at a density of 2 x 105 cells/well.

-

Pre-treat the cells with a range of Enpatoran concentrations or vehicle for 1-2 hours.

-

Stimulate the PBMCs with a TLR7/8 agonist (e.g., R848) or endogenous ligands like Alu RNA.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant and measure the concentration of cytokines such as IL-6 and IFN-α using specific ELISA kits or a multiplex immunoassay (e.g., Luminex).

-

Determine the IC50 values based on the dose-dependent inhibition of cytokine production.

-

In Vivo Mouse Models of Lupus

3.2.1. BXSB-Yaa Mouse Model

Male BXSB mice carrying the Y-linked autoimmune accelerator (Yaa) mutation spontaneously develop a severe lupus-like disease.

-

Animals: Male BXSB/MpJ mice.

-

Methodology:

-

House mice under specific pathogen-free conditions.

-

Begin oral administration of Enpatoran (e.g., at doses of ≥ 1 mg/kg) or vehicle daily via gavage before or after disease onset.

-

Monitor disease progression by regularly assessing:

-

Proteinuria: Measured weekly using urine dipsticks.

-

Autoantibody levels: Serum levels of anti-dsDNA antibodies quantified by ELISA at specified time points.

-

Survival: Record daily.

-

-

At the end of the study, harvest kidneys for histopathological analysis (e.g., glomerulonephritis scoring) and spleens for immunological analysis (e.g., flow cytometry of immune cell populations).

-

3.2.2. IFN-α Accelerated NZB/W F1 Mouse Model

This model involves the administration of an adenovirus expressing IFN-α to NZB/W F1 mice to accelerate and synchronize the onset of lupus.

-

Animals: Female (NZB x NZW)F1 mice.

-

Methodology:

-

Induce disease by intravenous injection of an adenovirus encoding mouse IFN-α.

-

Monitor for the development of proteinuria.

-

Once proteinuria is established (e.g., urine protein-to-creatinine ratio > 3 g/g), initiate daily oral treatment with Enpatoran (e.g., 10 mg/kg) or vehicle.

-

Assess therapeutic efficacy by monitoring changes in proteinuria, survival, and serum autoantibody levels.

-

Perform terminal analysis of kidney pathology and spleen cell populations as described for the BXSB-Yaa model.

-

Clinical Trial Design Overview

Phase Ib Study (NCT04647708)

This was a randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of Enpatoran in patients with active SLE or CLE.[5]

-

Population: Patients with active SLE (fulfilling ≥4 ACR classification criteria and having active clinical manifestations) or active CLE (subacute cutaneous lupus erythematosus [SCLE] or discoid lupus erythematosus [DLE]).

-

Design: Patients were randomized 3:1 to receive Enpatoran or placebo in escalating dose cohorts (e.g., 25 mg, 50 mg, 100 mg, and 150 mg twice daily).

-

Duration: Treatment for 12 or 24 weeks, with a 2-week safety follow-up.

-

Primary Endpoint: Safety and tolerability.

Phase II WILLOW Study (NCT05162586)

A global, multicenter, randomized, placebo-controlled study to assess the efficacy and safety of Enpatoran in patients with CLE and SLE.

-

Design: Two-cohort study design.

-

Cohort A: Focused on patients with CLE or SLE with active lupus rash, with the primary endpoint being the change in CLASI-A score.

-

Cohort B: Focused on patients with moderate to severe SLE, with the primary endpoint being the BICLA response.

-

-

Treatment: Three doses of Enpatoran (25 mg, 50 mg, and 100 mg) administered orally twice daily versus placebo, in addition to standard of care.

-

Duration: 24 weeks of treatment.

Conclusion

This compound represents a targeted therapeutic approach for lupus by inhibiting the key innate immune receptors TLR7 and TLR8. Preclinical and clinical data have demonstrated its potential to modulate the underlying pathophysiology of the disease, leading to improvements in both cutaneous and systemic manifestations of lupus. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the role of Enpatoran and the broader TLR7/8 pathway in the pathogenesis of lupus and other autoimmune diseases. Continued research and development of Enpatoran may offer a valuable new treatment option for patients with this complex and heterogeneous disease.

References

- 1. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety of enpatoran in patients with active SLE/CLE: results from a phase Ib study [lupushub.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety, Pharmacokinetics, Clinical Efficacy and Exploratory Biomarker Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1b Study of Enpatoran in Active Systemic and Cutaneous Lupus Erythematosus (SLE/CLE) - ACR Meeting Abstracts [acrabstracts.org]

- 5. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]